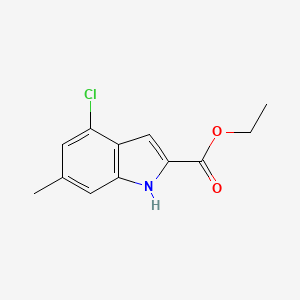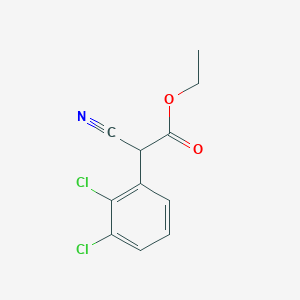
Methyl (pentafluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (pentafluorophenoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pentafluorophenoxy group attached to a methyl acetate moiety, making it unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (pentafluorophenoxy)acetate can be synthesized through the esterification of pentafluorophenol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions, reduce reaction times, and improve overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (pentafluorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form pentafluorophenol and methyl acetate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Pentafluorophenol and methyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (pentafluorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentafluorophenoxy group into molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl (pentafluorophenoxy)acetate involves its interaction with various molecular targets. The pentafluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simpler ester without the pentafluorophenoxy group, used as a solvent and in the production of other chemicals.
Ethyl acetate: Another common ester with similar uses but different physical properties due to the ethyl group.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Methyl (pentafluorophenoxy)acetate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atoms can also enhance the compound’s lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
21417-50-5 |
|---|---|
Molekularformel |
C9H5F5O3 |
Molekulargewicht |
256.13 g/mol |
IUPAC-Name |
methyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate |
InChI |
InChI=1S/C9H5F5O3/c1-16-3(15)2-17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
InChI-Schlüssel |
JTMQMYXZZAWRJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)



